molecular formula C14H19ClN2O B12710068 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- CAS No. 139886-14-9

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)-

Cat. No.: B12710068
CAS No.: 139886-14-9
M. Wt: 266.76 g/mol
InChI Key: VBWGBPLTANIIRI-GYVLLFFHSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- is a chemical compound with the molecular formula C13H18ClNO It is a derivative of pyridinecarboxaldehyde and is characterized by the presence of a phenylmethyl group and an O-methyloxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- typically involves the following steps:

    Starting Materials: The synthesis begins with 3-pyridinecarboxaldehyde and 1,2,5,6-tetrahydro-1-(phenylmethyl)-amine.

    Formation of O-Methyloxime: The aldehyde group of 3-pyridinecarboxaldehyde reacts with hydroxylamine to form the oxime. This reaction is usually carried out in the presence of a base such as sodium hydroxide.

    Methylation: The oxime is then methylated using a methylating agent such as methyl iodide to form the O-methyloxime.

    Formation of Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, O-methyloxime, monohydrochloride, (E)-
  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-

Uniqueness

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(phenylmethyl)-, O-methyloxime, monohydrochloride, (E)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

139886-14-9

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

(E)-1-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c1-17-15-10-14-8-5-9-16(12-14)11-13-6-3-2-4-7-13;/h2-4,6-8,10H,5,9,11-12H2,1H3;1H/b15-10+;

InChI Key

VBWGBPLTANIIRI-GYVLLFFHSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)CC2=CC=CC=C2.Cl

Canonical SMILES

CON=CC1=CCCN(C1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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